molecular formula C20H18BrN3O B3866326 3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B3866326
M. Wt: 396.3 g/mol
InChI Key: RHXPBSKCDJSIHH-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is known to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release. This compound has also been shown to have anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments include its unique chemical structure, which allows for the study of specific biochemical and physiological processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool compound for research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Future research could also focus on the synthesis of analogs of this compound to optimize its biochemical and physiological effects. Additionally, this compound could be used as a tool compound to study the activity of specific enzymes and receptors in the body.

Scientific Research Applications

3-(5-bromo-2-isopropoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been used as a tool compound to study the mechanism of action of certain enzymes and receptors.

properties

IUPAC Name

(Z)-3-(5-bromo-2-propan-2-yloxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c1-12(2)25-19-7-5-16(21)10-14(19)9-15(11-22)20-23-17-6-4-13(3)8-18(17)24-20/h4-10,12H,1-3H3,(H,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXPBSKCDJSIHH-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)Br)OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)Br)OC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-bromo-2-propan-2-yloxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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